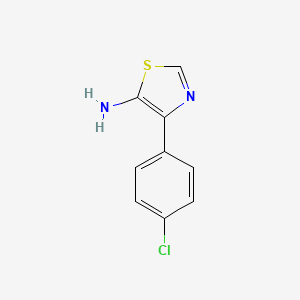

4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTRFFRSGLDMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 4 Chlorophenyl 1,3 Thiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

Proton NMR (¹H NMR) Applications in Structure Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the identity and structure of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine and its analogues by identifying the chemical shifts, multiplicities, and integration of proton signals. The aromatic nature of the compound results in characteristic signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm acs.org.

The protons on the 4-chlorophenyl ring typically appear as two distinct doublets due to ortho and meta coupling, a characteristic AA'BB' system. For instance, in related 4-(p-chlorophenyl)-2-aminothiazole, these aromatic protons are observed as doublets at approximately δ 7.47 and 7.75 ppm nih.gov. The proton attached to the C5 carbon of the thiazole (B1198619) ring is expected to resonate as a singlet, with its chemical shift influenced by the substituents on the ring. In similar 2-aminothiazole (B372263) derivatives, this thiazole proton signal appears around δ 7.20 ppm nih.gov.

The amine (NH₂) protons at the C5 position typically present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In many aminothiazole derivatives, this signal is observed around δ 4.09 ppm and can be exchanged with D₂O nih.gov. When the amine is acylated, as in 5-(p-chlorophenyl)-2-acetyl aminothiazole, the NH proton shifts significantly downfield to δ 12.85 ppm nih.gov.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

| Aromatic (H ortho to Cl) | ~7.75 - 7.91 | Doublet | 4-(p-chlorophenyl)-2-aminothiazole nih.gov |

| Aromatic (H meta to Cl) | ~7.47 - 7.49 | Doublet | 4-(p-chlorophenyl)-2-aminothiazole nih.gov |

| Thiazole (H5) | ~7.20 - 7.66 | Singlet | 4-(p-chlorophenyl)-2-aminothiazole nih.gov |

| Amine (NH₂) | ~4.09 (broad) | Singlet | 4-(p-chlorophenyl)-2-aminothiazole nih.gov |

| Azomethine (N=CH) | ~8.80 | Singlet | Derivative 3a nih.gov |

Carbon-13 NMR (¹³C NMR) for Elucidating Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The greater range of chemical shifts in ¹³C NMR allows for the resolution of individual carbon atoms within the molecule dntb.gov.ua.

For this compound and its derivatives, the carbon atoms of the thiazole ring show characteristic resonances. The C2, C4, and C5 carbons of a thiazole ring in a related compound were assigned signals at δ 169.01, 142.64, and 104.50 ppm, respectively mdpi.com. In another derivative, 5-(p-chlorophenyl)-2-acetyl aminothiazole, the thiazole carbons were observed at δ 158.60 (C2), 147.93 (C4), and 109.06 (C5) ppm nih.gov.

The carbon atoms of the 4-chlorophenyl group also exhibit predictable signals. The carbon atom bonded to the chlorine (C-Cl) typically resonates around δ 132-133 ppm. The other aromatic carbons appear in the δ 127-130 ppm range, while the carbon atom attached to the thiazole ring (ipso-carbon) is found near δ 133.66 ppm nih.gov.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Type | Chemical Shift (δ, ppm) | Reference Compound |

| Thiazole C2 | ~158.60 - 169.01 | 2-acetyl/2-hydrazinylidene derivatives nih.govmdpi.com |

| Thiazole C4 | ~142.64 - 147.93 | 2-acetyl/2-hydrazinylidene derivatives nih.govmdpi.com |

| Thiazole C5 | ~104.50 - 109.06 | 2-acetyl/2-hydrazinylidene derivatives nih.govmdpi.com |

| Aromatic C-Cl | ~132.65 | 5-(p-chlorophenyl)-2-acetyl aminothiazole nih.gov |

| Aromatic C-H | ~127.82, 129.21 | 5-(p-chlorophenyl)-2-acetyl aminothiazole nih.gov |

| Aromatic C-Thiazole | ~133.66 | 5-(p-chlorophenyl)-2-acetyl aminothiazole nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, typically in the range of 3300-3500 cm⁻¹. In related 2-aminothiazole derivatives, N-H stretching vibrations are observed around 3282-3335 cm⁻¹ nih.gov. The C=N stretching vibration of the thiazole ring is another key feature, usually appearing in the 1630-1635 cm⁻¹ region nih.gov. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings appear between 1400 and 1600 cm⁻¹ researchgate.net.

In derivatives where the amine group is modified, new characteristic bands appear. For example, acylated derivatives show a strong carbonyl (C=O) absorption band around 1687-1720 cm⁻¹ nih.gov. Schiff base derivatives formed from the amine group exhibit a distinct azomethine (N=CH) absorption band around 1555 cm⁻¹ nih.gov.

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

| Amine (N-H) | Stretching | 3282 - 3417 | 2-aminothiazole derivatives nih.gov |

| Thiazole (C=N) | Stretching | 1609 - 1635 | 2-aminothiazole derivatives nih.govnih.gov |

| Aromatic (C-H) | Stretching | ~3045 - 3093 | 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives researchgate.net |

| Aromatic (C=C) | Stretching | ~1475 - 1589 | 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives researchgate.net |

| Carbonyl (C=O) | Stretching | 1687 - 1720 | Acylated derivatives nih.govnih.gov |

| Azomethine (N=CH) | Stretching | ~1555 | Schiff base derivatives nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak (M⁺+2) at approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope nih.govnih.gov. For the related compound 4-(p-chlorophenyl)-2-aminothiazole (C₉H₇ClN₂S), the molecular ion is observed at m/z 210 (M⁺) with an M⁺+2 peak at m/z 212 nih.gov.

The fragmentation of thiazole derivatives often involves the cleavage of the ring and its substituents, providing valuable structural clues. The fragmentation pattern can help confirm the connectivity of the 4-chlorophenyl group and the amine substituent to the thiazole core. For example, the mass spectrum of a derivative, 3a, exhibited isotopic molecular ion peaks at m/z 440 (M⁺) and 442 (M⁺+2), confirming its structure and the presence of chlorine nih.gov.

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The experimentally determined percentages of C, H, N, and S are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, the calculated elemental composition for C₉H₇N₂ClS (4-(p-chlorophenyl)-2-aminothiazole) is C, 51.31%; H, 3.35%; N, 13.30%. Experimental findings for this compound were C, 51.23%; H, 3.13%; N, 13.19%, showing excellent correlation nih.gov. Similarly, for other complex derivatives, the found values consistently match the calculated percentages, confirming their successful synthesis researchgate.net.

Interactive Data Table: Example Elemental Analysis Data

| Compound Formula | Element | Calculated (%) | Found (%) | Reference |

| C₉H₇N₂ClS | C | 51.31 | 51.23 | nih.gov |

| H | 3.35 | 3.13 | nih.gov | |

| N | 13.30 | 13.19 | nih.gov | |

| C₁₄H₉Cl₂N₃O₂S₂ | C | 43.53 | 43.59 | researchgate.net |

| H | 2.35 | 2.25 | researchgate.net | |

| N | 10.88 | 10.78 | researchgate.net | |

| C₁₅H₁₀N₆O₂S | C | 53.25 | 53.33 | |

| H | 2.98 | 2.90 | ||

| N | 24.84 | 24.81 |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and its conformation.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related derivatives provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 6-(4-chlorophenyl)-3-(thiophen-2-yl)- nih.govresearchgate.nettriazolo[3,4-b] nih.govmdpi.comresearchgate.net-thiadiazole, which contains the 4-chlorophenyl moiety, was determined to be monoclinic with the space group P2₁/c.

In such structures, the thiazole and phenyl rings are typically planar, but they are often twisted relative to each other. In one triazolo-pyridazino-indole derivative, the phenyl ring was found to be nearly perpendicular to the plane of the heterocyclic system. The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···N) and C-H···N interactions, which dictate the supramolecular assembly in the solid state. The structure of a 2,3,4-trisubstituted thiazole derivative was unambiguously confirmed using X-ray analysis, highlighting the technique's power in structural verification. This type of analysis is crucial for understanding structure-property relationships and for rational drug design.

Future Directions and Translational Research Potential

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

A primary avenue for future research lies in the rational design and synthesis of new analogs of 4-(4-chlorophenyl)-1,3-thiazol-5-amine to improve its biological activity, specificity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial in this endeavor.

Modification of the Phenyl Ring: Systematic substitution on the 4-chlorophenyl ring can significantly influence the compound's potency. The introduction of various electron-withdrawing groups (e.g., -F, -Br) or electron-donating groups (e.g., -OCH3) can alter electronic properties and interactions with biological targets. nih.gov For instance, studies on similar thiazole (B1198619) derivatives have shown that such modifications can enhance anticancer or anticonvulsant activities. ijcce.ac.irnih.gov

Functionalization of the Amino Group: The 5-amino group serves as a critical handle for synthetic modification. Acylation, alkylation, or conversion to amides and sulfonamides can lead to derivatives with new biological profiles. For example, creating a series of N-acylated 2-amino-thiazoles has been explored to develop compounds with anticancer properties. nih.gov

Synthetic Strategies: Established synthetic methodologies, such as the Hantzsch reaction, which involves the condensation of thioureas with α-haloketones, can be adapted to produce a diverse library of analogs. smolecule.com Other synthetic routes may start from readily available materials like 4-chlorobenzoic acid or 4'-chloroacetophenone, proceeding through multi-step reactions to build the desired thiazole core and introduce diversity. ijcce.ac.irresearchgate.net

| Analog Design Strategy | Rationale | Potential Outcome |

| Substitution on the phenyl ring | Modulate electronic properties and target binding affinity. | Enhanced potency and selectivity. |

| Derivatization of the 5-amino group | Introduce new functional groups to explore new biological interactions. | Novel biological activities (e.g., enzyme inhibition). |

| Bioisosteric replacement | Replace parts of the molecule with structurally similar groups. | Improved pharmacokinetic properties. |

Further Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which this compound and its analogs exert their biological effects is paramount for their translation into clinical applications.

Future investigations should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking studies to identify specific protein targets, such as enzymes or receptors. smolecule.com Thiazole derivatives have been known to inhibit enzymes like cyclooxygenase, which is involved in inflammation. smolecule.com

Pathway Analysis: Once a target is identified, further studies can delineate the biological pathways that are modulated. This could involve investigating effects on cell cycle progression, apoptosis, or signal transduction cascades. For example, some 1,3,4-thiadiazole (B1197879) derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

In Vitro and In Vivo Models: Utilizing relevant cell lines and animal models to confirm the mechanism of action and evaluate the therapeutic efficacy of promising analogs. This is a critical step in validating the compound's potential for drug development. ontosight.ai

Exploration of Multifunctional Thiazole Derivatives

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, offers a promising strategy for developing multifunctional drugs. The this compound scaffold is an excellent candidate for this approach.

By covalently linking the thiazole core to other bioactive moieties, it may be possible to create hybrid compounds with synergistic or complementary activities. For instance:

Antimicrobial-Anti-inflammatory Agents: Combining the thiazole structure with a known anti-inflammatory scaffold could result in a single molecule capable of addressing both infection and associated inflammation. nih.gov

Anticancer Hybrids: Linking the thiazole derivative to moieties known to target different aspects of cancer biology, such as pyrazole (B372694) or triazole rings, could lead to more effective anticancer agents that can overcome drug resistance. acs.orgnih.gov The synthesis of thiazole-pyrimidine hybrids has been explored for antiproliferative activity against various cancer cell lines. nih.gov

Application in Probe Development for Biological Pathways

Beyond direct therapeutic applications, this compound and its derivatives can be developed into chemical probes to study biological processes. These tools are invaluable for basic research and drug discovery.

Fluorescent Probes: By attaching a fluorescent dye to the thiazole structure, researchers can create probes to visualize the localization and dynamics of the molecule within cells and tissues.

Radiolabeled Tracers: Incorporating a radioactive isotope allows for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This can provide crucial information about the compound's biodistribution and target engagement in living organisms. An in vivo radioactive tracing study of a 1,3,4-thiadiazole compound demonstrated its ability to target tumor cells in mice, showcasing the potential of this approach. nih.gov

These chemical probes can help to identify new biological targets, validate mechanisms of action, and provide a deeper understanding of the pathways involved in various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)-1,3-thiazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, describes a similar triazole derivative synthesized by reacting a halogenated aryl compound (e.g., 4-chlorobenzyl chloride) with a thiol-containing precursor (e.g., 1,3-thiazol-5-thiol) under basic conditions (NaOH or K₂CO₃) . Optimization involves adjusting solvent polarity, temperature, and catalyst use. Microwave-assisted synthesis (as noted in ) can enhance reaction efficiency by reducing time and improving yields through uniform heating .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze aromatic proton environments (e.g., 4-chlorophenyl protons appear as doublets due to coupling with chlorine) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement (see for analogous pyrazole derivatives) .

Advanced Research Questions

Q. What computational strategies can predict and optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energetically favorable pathways . Tools like COMSOL Multiphysics integrate AI to simulate reaction parameters (e.g., solvent effects, temperature gradients) and propose optimal conditions . highlights the use of reaction path search algorithms to reduce trial-and-error experimentation .

Q. How can discrepancies in spectral or biological activity data for this compound be systematically resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., IR, HPLC, and XRD) .

- Computational Validation : Compare experimental NMR shifts with simulated spectra from software like Gaussian .

- Biological Replicates : Conduct dose-response assays in triplicate to rule out experimental variability (see for analogous bioactivity protocols) .

Q. What factorial design approaches are suitable for analyzing the impact of substituents on the thiazole ring’s electronic properties?

- Methodological Answer : Employ a 2³ factorial design to test variables like substituent position (e.g., para vs. meta), electron-withdrawing groups (e.g., -Cl), and solvent polarity. recommends pre-experimental screening to isolate critical factors . Response surface methodology (RSM) can model nonlinear interactions between variables .

Biological and Functional Studies

Q. What methodological steps are critical for evaluating the antimicrobial activity of this compound?

- Methodological Answer :

- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- MIC Determination : Use broth microdilution assays with concentrations ranging from 0.5–128 µg/mL .

- Mechanistic Studies : Perform molecular docking to assess binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Digitally track experimental parameters and raw data .

- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like PubChem .

- Automated Workflows : Use AI-driven platforms (e.g., LabVoice) to standardize protocols and minimize human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.